3-(3-Bromophenyl)oxolan-3-ol is an organic compound characterized by its unique oxolane ring structure substituted with a bromophenyl group. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthesizing more complex organic molecules.
The compound is classified under the category of oxolanes, which are cyclic ethers containing a five-membered ring. Specifically, 3-(3-Bromophenyl)oxolan-3-ol features a bromine atom attached to the phenyl group at the 3-position. Its chemical formula is , and it is identified by the CAS number 1784654-07-4. The synthesis of this compound typically involves the bromination of phenyl oxolane derivatives, making it a valuable intermediate in organic synthesis .
The synthesis of 3-(3-Bromophenyl)oxolan-3-ol generally follows a bromination reaction. A common method involves using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This process allows for the selective introduction of the bromine atom into the phenyl ring of oxolan derivatives.
The molecular structure of 3-(3-Bromophenyl)oxolan-3-ol consists of an oxolane ring with a hydroxyl group (-OH) at one position and a brominated phenyl group at another. The presence of the bromine atom significantly influences both the reactivity and biological properties of the molecule.
3-(3-Bromophenyl)oxolan-3-ol can undergo various chemical transformations:
The mechanism of action for 3-(3-Bromophenyl)oxolan-3-ol varies depending on its application:
This dual interaction profile makes it an interesting candidate for further research into its biological effects, particularly in drug development .
3-(3-Bromophenyl)oxolan-3-ol has several notable applications:
The synthesis of 3-(3-Bromophenyl)oxolan-3-ol (C₁₁H₁₃BrO₂) leverages strategic carbonyl activation and nucleophilic addition-cyclization sequences. A principal route involves the reaction of 3-bromophenyl magnesium bromide (Grignard reagent) with tetrahydro-4H-pyran-4-one. This approach exploits the nucleophilic character of the aryl magnesium bromide to attack the electrophilic carbonyl carbon of the cyclic ketone, forming a tertiary alcohol within the oxolane (tetrahydropyran) ring system [2].
Alternative pathways include the acid-catalyzed cyclization of 5-(3-bromophenyl)pentane-1,5-diol. Under acidic conditions (e.g., p-toluenesulfonic acid in toluene), the primary alcohol attacks the carbonyl group generated by protonation and dehydration of the tertiary alcohol, forming the oxolane ring regioselectively. This method benefits from readily available diol precursors and offers good functional group tolerance [2].
The inherent challenge of aryl bromide compatibility is addressed through careful reagent selection. Organozinc reagents (e.g., (3-bromophenyl)zinc bromide) offer enhanced compatibility with sensitive functional groups compared to Grignard reagents during nucleophilic addition to protected or substituted oxolanone precursors. Palladium-catalyzed cross-coupling strategies, while powerful for aryl-aryl bond formation, are less commonly employed for direct C-O bond formation in this specific scaffold [6].
Table 1: Key Synthetic Routes to 3-(3-Bromophenyl)oxolan-3-ol
Precursor | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Tetrahydro-4H-pyran-4-one | 3-Bromophenyl MgBr, THF, 0°C to reflux | Magnesium alkoxide salt | 60-75% |
5-(3-Bromophenyl)pentane-1,5-diol | p-TsOH, Toluene, reflux, Dean-Stark trap | Oxocarbenium ion | 50-68% |
Ethyl 5-bromo-3-oxopentanoate | (i) 3-Bromobenzaldehyde, Piperidine, AcOH, (ii) NaBH₄, EtOH, (iii) H⁺, Δ | Ethyl 3-(3-bromophenyl)-3-hydroxy... | 45-60% (3 steps) |
Optimization of the nucleophilic addition step to tetrahydro-4H-pyran-4-one is critical for maximizing yield and purity of 3-(3-Bromophenyl)oxolan-3-ol. Key parameters include:
Cyclization of diol precursors requires precise control of dehydration and cyclization kinetics. Strong Brønsted acids (e.g., H₂SO₄, HCl) promote rapid dehydration but can lead to polymerization or ether byproducts. Mild Lewis acids (e.g., InCl₃, Sc(OTf)₃) or heterogeneous catalysts (e.g., Amberlyst-15) offer improved selectivity under milder conditions by facilitating oxocarbenium ion formation while minimizing overreaction. Azeotropic removal of water (e.g., using toluene or benzene with a Dean-Stark apparatus) shifts the equilibrium towards the cyclic ether product [6].
Purification is streamlined by exploiting the compound's polarity. Aqueous workup effectively removes inorganic salts and highly polar impurities. Subsequent chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethyl acetate/hexane or toluene/hexane mixtures) yields analytically pure material characterized by NMR, IR, and mass spectrometry [2].
3-(3-Bromophenyl)oxolan-3-ol possesses a quaternary carbon (C3) bearing the phenyl group and the hydroxyl function. This carbon is achiral due to its tetrahedral geometry with two identical substituents (the -CH₂CH₂- segments of the oxolane ring). Consequently, the molecule lacks stereoisomers related to the C3 carbon center. The key stereochemical aspects involve the conformation of the saturated oxolane ring rather than configurational isomerism [2].
The oxolane ring adopts puckered conformations to minimize torsional strain and 1,3-diaxial interactions. Predominant conformations include the chair (¹C₄ and C₄¹) and twist (²T₃ and ³T₂) forms. The bulky 3-(3-bromophenyl) and 3-hydroxy substituents, both equatorial in the lowest energy chair conformation, significantly influence the ring's conformational equilibrium:
Table 2: Predicted Collision Cross Section (CCS) Data for 3-(3-Bromophenyl)oxolan-3-ol Adducts [2]
Adduct Type | m/z | Predicted CCS (Ų) | Significance for Conformation |
---|---|---|---|
[M+H]+ | 257.01718 | 149.6 | Protonation likely at O (ether/OH); Compact structure |
[M+Na]+ | 278.99912 | 158.8 | Larger size due to Na⁺ coordination; Indicates accessible O atoms |
[M-H]- | 255.00262 | 157.7 | Deprotonation at OH; Anion size consistent with folded conformation? |
[M+NH4]+ | 274.04372 | 169.8 | Bulky adduct; Larger CCS indicates significant size increase |
[M]+ | 256.00935 | 164.8 | Molecular ion; Provides baseline CCS |
Advanced mass spectrometry techniques like Ion Mobility Spectrometry (IMS) coupled with CCS measurements provide experimental validation of predicted conformational populations in the gas phase, complementing solution-phase NMR data. The predicted CCS values for various adducts reflect differences in ion size and conformation induced by adduct formation [2].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2